molecular formula C12H16N2O6 B1584760 3'-O-Acetylthymidine CAS No. 21090-30-2

3'-O-Acetylthymidine

Cat. No. B1584760
CAS RN: 21090-30-2
M. Wt: 284.26 g/mol
InChI Key: IRFKBRPHBYCMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-Acetylthymidine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis .


Molecular Structure Analysis

The molecular formula of 3’-O-Acetylthymidine is C12H16N2O6 . More detailed structural information or analysis is not available from the search results.

Scientific Research Applications

Cytotoxic Activity in Cancer Cell Lines

3'-O-Acetylthymidine has been identified as a metabolite isolated from the Formosan soft coral Caldiella australis. This compound, among others, exhibited varying degrees of cytotoxic activity against human liver and breast cancer cell lines. This suggests its potential role in cancer research, particularly in exploring new therapeutic compounds derived from marine sources (Ahmed et al., 2006).

Potential in Chemoprevention

In the context of chemoprevention, a study on various naturally-occurring and synthetic chemicals, including 1'-acetoxychavicol acetate and related compounds, evaluated their effects on apoptosis and cell proliferation in human colon cancer cells. Although 3'-O-Acetylthymidine was not explicitly mentioned, this research provides a framework for understanding how similar acetylated compounds might influence cancer cell dynamics and could be potential agents for cancer prevention (Zheng et al., 2002).

Role in Nucleic Acid Chemistry

3'-O-Acetylthymidine also finds its relevance in the field of nucleic acid chemistry. For instance, a study on the synthesis of 3′,5′-dithiothymidine, an important compound in nucleic acid research, describes a procedure that involves the use of related thymidine derivatives. This highlights the compound's significance in developing novel nucleic acid analogs for various biochemical applications (Wang et al., 2005).

Apoptotic Effects in Tumor Cells

Another study explored the antitumor activity of 1'-acetoxychavicol acetate (ACA) in Ehrlich ascites tumor cells. The findings showed that ACA induced apoptosis in tumor cells through the modulation of polyamine metabolism and caspase-3 activation. As 3'-O-Acetylthymidine shares a similar structural moiety with ACA, this provides an insight into how structurally related compounds might exhibit antitumor properties (Moffatt et al., 2000).

Safety And Hazards

The safety data sheet for 3’-O-Acetylthymidine suggests that if inhaled or ingested, medical attention should be sought immediately . It also provides instructions for handling spills and fires .

properties

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFKBRPHBYCMQU-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-O-Acetylthymidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-O-Acetylthymidine
Reactant of Route 2
Reactant of Route 2
3'-O-Acetylthymidine
Reactant of Route 3
Reactant of Route 3
3'-O-Acetylthymidine
Reactant of Route 4
Reactant of Route 4
3'-O-Acetylthymidine
Reactant of Route 5
3'-O-Acetylthymidine
Reactant of Route 6
3'-O-Acetylthymidine

Citations

For This Compound
418
Citations
JP Horwitz, JA Urbanski, J Chua - The Journal of Organic …, 1962 - ACS Publications
… The successive conversion of la first to 5'-O-trityltbymidine (lb), the acetylation of lb to form 3'-O-acetyl-ñ'-O-tritylthymidine (Ic), and detritvlation of Ic to ghre 3'-O-acetylthymidine (Id) …
Number of citations: 51 pubs.acs.org
R Tawarada, K Seio, M Sekine - Archive for Organic Chemistry,(3), 2009 - arkat-usa.org
… and 2,2′-dipyridildisulfide was carried out for forming a phosphodiester bond between a mono-anionic thymidine 3′-Hphosphonate derivative and 3′-O-acetylthymidine. This …
Number of citations: 19 www.arkat-usa.org
R Cosstick, JS Vyle - Nucleic acids research, 1990 - academic.oup.com
… (d(TspT)) has been prepared from a 5'-0-monomethoxytritylthymidine-3'-Sphosphorothioamidite (7) by activation with 5-(pnitrophenyl)tetrazole in the presence of 3'-Oacetylthymidine. …
Number of citations: 101 academic.oup.com
DHG Crout, AM Dachs, SE Glover, DW Hutchinson - Biocatalysis, 1990 - Taylor & Francis
… Highest selectivity, leading to essentially pure 3’-O-acetylthymidine, was achieved using porcine pancreatic lipase in dilute solution at pH 7.5. Provision of an artificial interface in the …
Number of citations: 12 www.tandfonline.com
J Orban, BR Reid - Journal of Labelled Compounds and …, 1989 - Wiley Online Library
3′‐O‐Acetylthymidine (1) was converted to the β‐acetoxy aldehyde (3) using a modified Swern oxidation procedure. The crude product was reduced with sodium borodeuteride to give…
AM Michelson, AR Todd - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… In small-scale preliminary experiments the phosphorochloridate appeared to react satisfactorily with 3’-O-acetylthymidine, giving a product containing material with the paper-…
Number of citations: 240 pubs.rsc.org
DF Mullica, WO Milligan, WB Lunsford… - Journal of Applied …, 1980 - scripts.iucr.org
5′-azido-5′-deoxy-3′-O-acetylthymidine (C12H15N5O5) is orthorhombic. The crystal data for the primitive space lattice are a = 5.584 (1), b = 14.347 (4), c = 18.021 (4) Å, Dm= 1.41 (…
Number of citations: 3 scripts.iucr.org
A Schouten, JA Kanters - Acta Crystallographica Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Structure of the hexagonal modification of 3'-O-acetylthymidine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) …
Number of citations: 3 scripts.iucr.org
RS Eccleston, CC Wilson, RA Howie - … Crystallographica Section C …, 1988 - scripts.iucr.org
(IUCr) Structure of 3'-O-acetylthymidine … Structure of 3'-O-acetylthymidine … 1426 3'-O-ACETYLTHYMIDINE …
Number of citations: 2 scripts.iucr.org
DG Knorre, AV Lebedev, AS Levina, AI Rezvukhin… - Tetrahedron, 1974 - Elsevier
The interaction of 3′ - O - acetylthymidine - 5′ - phosphate (pT-Ac) and p - nitrophenylphosphate (pPhNO 2 ) with triisopropylbenzenesulphonyl chloride (TPS) in pyridine was studied …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.